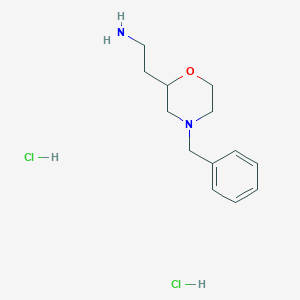

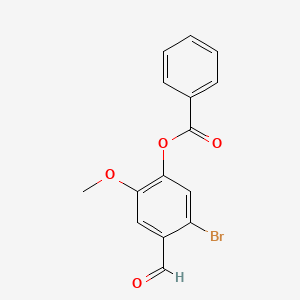

![molecular formula C22H13ClFN3 B2672980 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-26-7](/img/structure/B2672980.png)

1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as PF-06463922, is a small molecule inhibitor that targets the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. PF-06463922 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer.

科学的研究の応用

Optical Absorption and Quantum Chemical Calculations

Research on derivatives of 1H-Pyrazolo[3,4-b]quinoline, including compounds similar to 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has shown that these compounds exhibit specific optical absorption properties. Experimental investigations and quantum chemical calculations reveal insights into their absorption spectra, offering potential applications in optical materials and sensors. The dynamics of phenyl rings in these molecules do not significantly affect the spectral position of absorption thresholds or the broadening of most absorption bands. However, molecular dynamics simulations highlight how temperature can influence the broadening of the absorption spectra and the electron-vibronic coupling, leading to a red-shift of absorption bands. This suggests potential applications in temperature-sensitive optical materials (Całus, Gondek, Danel, Jarosz, Kityk, 2006).

Fluorescence and Molecular Sensors

Another area of application for 1H-pyrazolo[3,4-b]quinoline derivatives is in the development of brightly fluorescent molecular sensors. These compounds can be integrated into systems for the detection of various analytes, exhibiting strong analyte-induced fluorescence enhancement or bright ratiometric dual emission. This makes them suitable for constructing molecular sensors and fluoroionophores that operate via intramolecular charge transfer, potentially useful in chemical and biological sensing applications (Rurack, Danel, Rotkiewicz, Grabka, Spieles, Rettig, 2002).

Electrochemical Analysis

Quinoxaline derivatives, related structurally to 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their corrosion inhibition properties on mild steel in acidic media. This highlights a potential application in the field of corrosion protection. The derivatives studied exhibit high corrosion inhibition efficiency, suggesting that similar compounds could be synthesized and applied as corrosion inhibitors in various industrial applications (Saraswat, Yadav, 2020).

Photophysical Properties for Luminescent Applications

The study of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, including compounds related to 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, provides insights into their suitability for luminescent or electroluminescent applications. These compounds show promise for emitting light in the green-yellow range of the visible spectrum, depending on solvent polarity, which could be useful in the development of new optical materials and devices (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, Kityk, 2010).

特性

IUPAC Name |

1-(3-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGKORFMUALDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclo[2.2.1.02,6]heptane-3-sulfonamide](/img/structure/B2672899.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B2672901.png)

![ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2672903.png)

![5-(2,5-dimethylbenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672906.png)

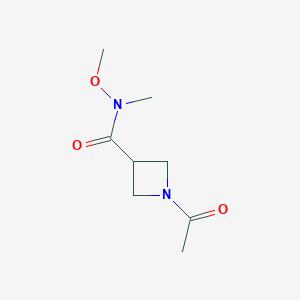

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)

![2-((7-Acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672910.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2672913.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2672916.png)